molecular formula C19H20N4OS2 B11599158 N-[(3-cyano-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide

N-[(3-cyano-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide

Cat. No.: B11599158
M. Wt: 384.5 g/mol
InChI Key: LNAZFNROEFHGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BENZOYL-3-{3-CYANO-6-PROPYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}THIOUREA is a complex organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a benzoyl group, a cyano group, and a thienopyridine moiety

Preparation Methods

The synthesis of 1-BENZOYL-3-{3-CYANO-6-PROPYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}THIOUREA typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the following steps:

Industrial production methods for this compound would involve optimization of these reaction conditions to achieve high yields and purity, as well as the development of scalable processes.

Chemical Reactions Analysis

1-BENZOYL-3-{3-CYANO-6-PROPYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}THIOUREA undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-BENZOYL-3-{3-CYANO-6-PROPYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}THIOUREA can be compared with other thiourea derivatives and thienopyridine compounds:

The uniqueness of 1-BENZOYL-3-{3-CYANO-6-PROPYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}THIOUREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N4OS2

Molecular Weight

384.5 g/mol

IUPAC Name

N-[(3-cyano-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide

InChI

InChI=1S/C19H20N4OS2/c1-2-9-23-10-8-14-15(11-20)18(26-16(14)12-23)22-19(25)21-17(24)13-6-4-3-5-7-13/h3-7H,2,8-10,12H2,1H3,(H2,21,22,24,25)

InChI Key

LNAZFNROEFHGSW-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=C(C1)SC(=C2C#N)NC(=S)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.